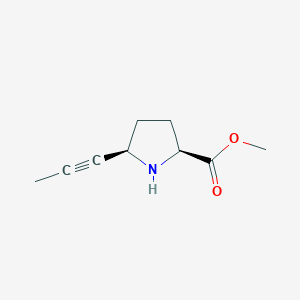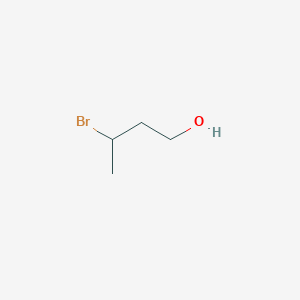
3-Bromobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobutan-1-ol is an organic compound with the molecular formula C4H9BrO It is a brominated alcohol, where a bromine atom is attached to the third carbon of a butanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-ol can be synthesized through the bromination of 1-butanol. This process typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-butanol is replaced by a bromine atom .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the reaction of 1-butanol with a mixture of sulfuric acid and sodium bromide. The sulfuric acid protonates the hydroxyl group, making it a better leaving group, while the sodium bromide provides the bromide ion for substitution .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobutan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-butanol.
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form butanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions
Major Products:
Nucleophilic Substitution: 1-Butanol
Oxidation: Butanal or butanoic acid
Reduction: Butanol
Scientific Research Applications
3-Bromobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromobutan-1-ol primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-Bromo-2-butanol: Similar structure but with the bromine atom on the second carbon.
2-Bromo-1-butanol: Bromine atom on the first carbon.
4-Bromo-1-butanol: Bromine atom on the fourth carbon.
Uniqueness: 3-Bromobutan-1-ol is unique due to its specific positioning of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for different chemical behavior compared to its isomers .
Properties
Molecular Formula |
C4H9BrO |
|---|---|
Molecular Weight |
153.02 g/mol |
IUPAC Name |
3-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
ZVWPDURJKLPNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(3-chloropropoxy)phenyl]acetate](/img/structure/B8406159.png)
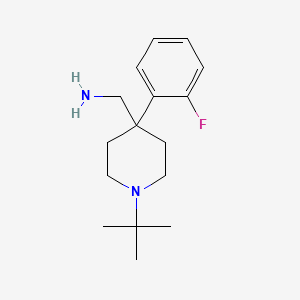
![6-[(2,3-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)-4-oxo-quinoline-3-carboxylic acid](/img/structure/B8406170.png)

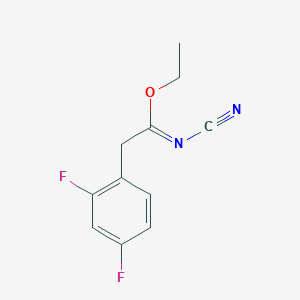
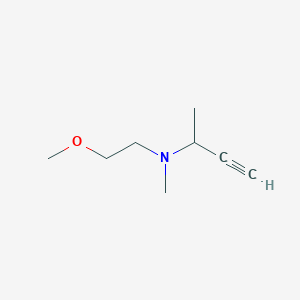
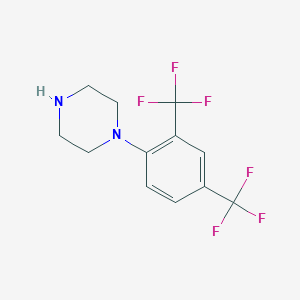
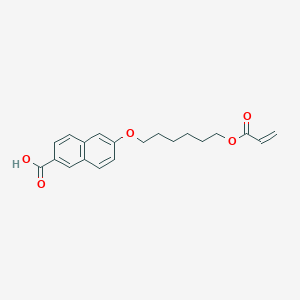
![4-[(2-ethoxyethyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8406218.png)
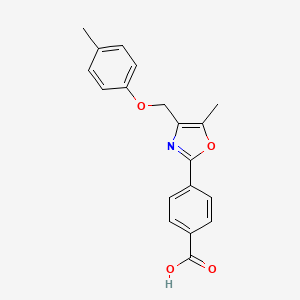
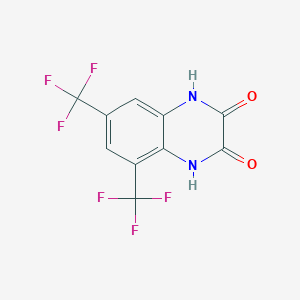
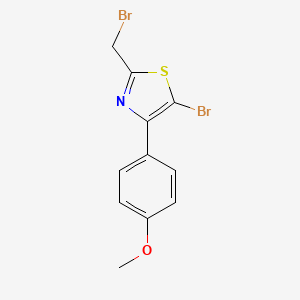
![2-{[(2-Amino-6-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8406240.png)
